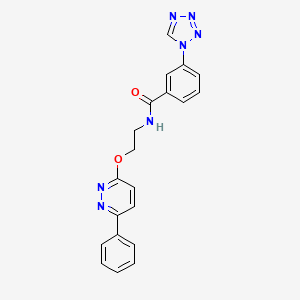
4-Amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one" is a nitrogen-containing heterocyclic compound. Such compounds are of significant interest due to their wide range of properties and potential for creating biologically active substances, including drugs. Nitrogen-containing heterocycles like pyrazoles and triazoles are particularly noteworthy for their presence in many well-known pharmaceuticals .
Synthesis Analysis
The synthesis of related pyrazole compounds often involves reactions with various reagents. For instance, 3,5-diamino-4-phenylpyrazole can be prepared by reacting phenylmalononitrile with hydrazine hydrate, leading to a polyfunctional heterocycle that can further react with dicarbonyl compounds to yield various derivatives . Similarly, S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol were synthesized using microwave activation, a method that has proven expedient for such reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical methods. For example, the structure of 6-amino-4-[4-(dimethylamino)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile was confirmed by X-ray crystal structure analysis, which revealed that the molecules exist as centrosymmetric N—H⋯N hydrogen-bonded dimers . This kind of structural information is crucial for understanding the chemical behavior and potential interactions of the compound .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. Domino reactions involving 3-methylpyrazol-5-amine with different aldehydes and ketones lead to the formation of partially hydrogenated pyrazolo-pyridine systems . Additionally, 3-methyl(amino)-1-phenylpyrazol-5-ones can react with N-chlorosulfenylphthalimide to form thiopyrazoles and their spirocyclic adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often characterized by methods such as melting point determination, elemental analysis, NMR, IR spectroscopy, and chromatography-mass spectrometry . These properties are essential for the identification and further application of the compounds. For instance, the S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol had their structures confirmed by such methods, and pre-screening studies indicated potential for anti-inflammatory, antifungal, and anticancer activities .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of pyrazole derivatives, including structures akin to "4-Amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one," is a significant area of research due to their pharmacological potential. Studies have explored various synthetic routes to create these compounds, demonstrating their diverse chemical reactivity and the possibility of obtaining a wide array of functionalized derivatives. For instance, the work by Veloso et al. (2012) on atropisomeric relationships of substituted N-phenyl-bipyrazole derivatives provides insights into the structural aspects of similar compounds, which are essential for understanding their biological activity (Veloso et al., 2012).
Biological Activities
Research has also been directed towards evaluating the biological activities of pyrazole derivatives. Studies such as those conducted by Rahmouni et al. (2016) have synthesized novel pyrazolopyrimidines derivatives to explore their anticancer and anti-inflammatory properties, underscoring the therapeutic potential of pyrazole-based compounds (Rahmouni et al., 2016).
Green Synthesis Approaches
Efforts to develop environmentally friendly synthetic methods for pyrazole derivatives have been documented. For example, Kiyani and Bamdad (2018) utilized sodium ascorbate as a catalyst for synthesizing polysubstituted pyrazoles, emphasizing the importance of green chemistry principles in the synthesis of these compounds (Kiyani & Bamdad, 2018).
Chemoselectivity and Cyclization Reactions
Research by Sakhno et al. (2008) on multicomponent cyclocondensation reactions highlights the chemoselectivity achievable in synthesizing aminoazole derivatives, which is critical for developing compounds with specific biological activities (Sakhno et al., 2008).
Propriétés
IUPAC Name |
4-amino-5-cyclopropyl-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15-12(9-7-8-9)11(14)13(17)16(15)10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMEVAOWVCWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)
![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)


![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)
![3-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2552208.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)